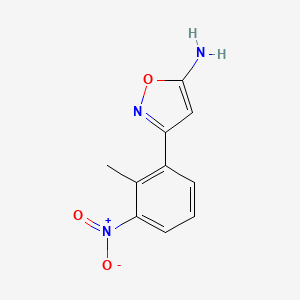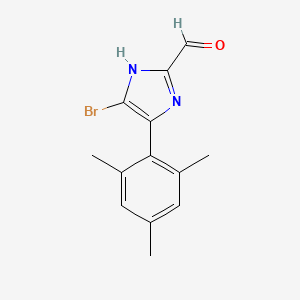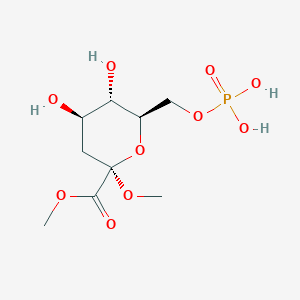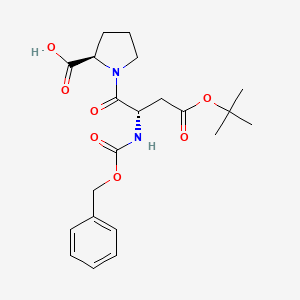
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a carbobenzoxy (Cbz) group. The carboxyl groups are then protected with tert-butyl (OtBu) groups. The final step involves the coupling of the protected aspartic acid with D-proline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield deprotected amino acids.
Scientific Research Applications
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another protected aspartic acid derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH: Similar to Cbz-Asp(OtBu)(OtBu)-D-Pro-OH but with a different protective group.
Z-Asp(OtBu)-OH: A variant with a different protective group for the amino acid.
Uniqueness
This compound is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C21H28N2O7 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16+/m0/s1 |
InChI Key |
IRBCKSXDSIRJNG-JKSUJKDBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


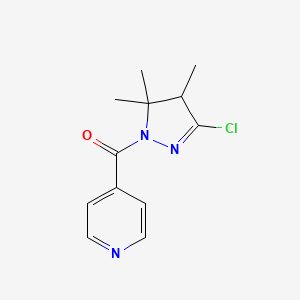
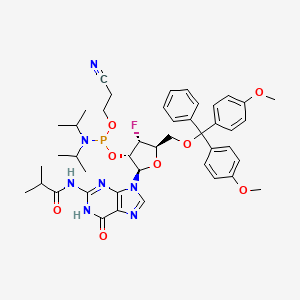
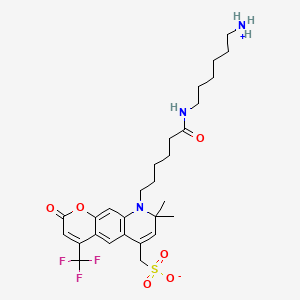
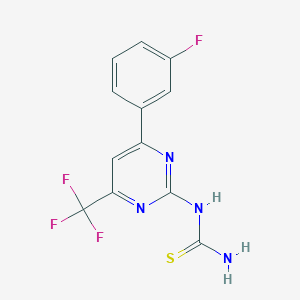
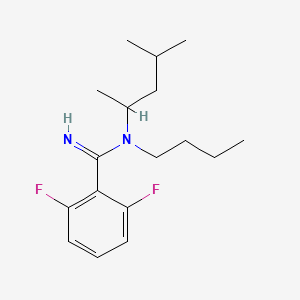
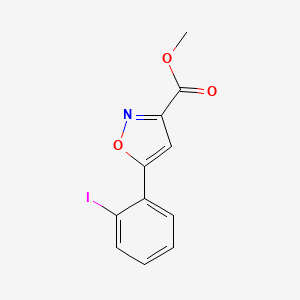
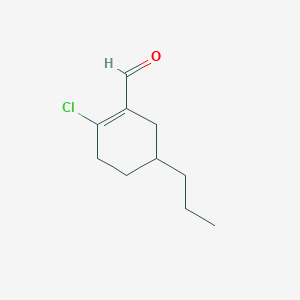

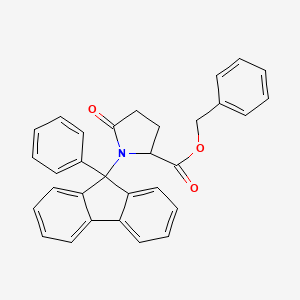
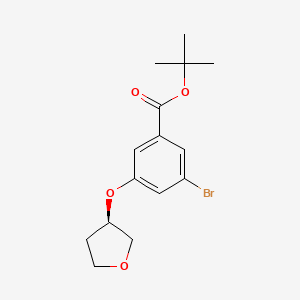
![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
